molecular formula C33H40O20 B591378 Kaempferol 3-sophoroside-7-rhamnoside CAS No. 93098-79-4

Kaempferol 3-sophoroside-7-rhamnoside

Cat. No.: B591378
CAS No.: 93098-79-4
M. Wt: 756.7 g/mol
InChI Key: VRYWDBDPXMHHGE-IAYTZLMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-sophoroside 7-rhamnoside is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a well-known flavonoid found in various plants. This compound is recognized for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It is often studied for its potential use as a biomarker in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 3-sophoroside 7-rhamnoside typically involves the glycosylation of kaempferol. The process includes the use of specific glycosyl donors and catalysts to attach sophorose and rhamnose sugars to the kaempferol molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the glycosidic bonds .

Industrial Production Methods: Industrial production of kaempferol 3-sophoroside 7-rhamnoside may involve the extraction of the compound from plant sources, such as the Euphorbiaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-sophoroside 7-rhamnoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various kaempferol derivatives with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYWDBDPXMHHGE-IAYTZLMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269623
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93098-79-4
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93098-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Kaempferol 3-sophoroside 7-rhamnoside exert its protective effects against Doxorubicin-induced cardiotoxicity?

A: Research suggests that Kaempferol 3-sophoroside 7-rhamnoside, alongside other flavonoids from Hippophae rhamnoides Linn., protects H9c2 cardiomyoblasts from Doxorubicin-induced damage through multiple mechanisms []. These include:

    Q2: What is the role of "JNK-Sab-ROS" pathway in Doxorubicin-induced cardiotoxicity, and how does Kaempferol 3-sophoroside 7-rhamnoside modulate this pathway?

    A2: The "JNK-Sab-ROS" pathway plays a crucial role in regulating cell survival and death under stress conditions like those induced by Doxorubicin. Doxorubicin can trigger excessive ROS production, leading to JNK activation. This activation, in turn, can trigger apoptosis and mitochondrial dysfunction.

    • Reducing ROS Levels: By lowering ROS levels, the compound could potentially dampen the initial trigger for JNK activation, thus protecting the cells [].
    • Modulating Protein Expression: Increased expression of mitochondrial mitofusins (Mfn1, Mfn2) suggests an improvement in mitochondrial dynamics, potentially enhancing mitochondrial function and resilience against Doxorubicin-induced damage []. Additionally, the upregulation of the mitochondrial outer membrane protein Sab, possibly influenced by the compound, could play a role in mitochondrial dynamics and protection against apoptosis.

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